molecular formula C8H7BrN2 B8617857 7-Bromo-2-methylpyrazolo[1,5-a]pyridine

7-Bromo-2-methylpyrazolo[1,5-a]pyridine

カタログ番号: B8617857
分子量: 211.06 g/mol
InChIキー: AGMYGFNMXDXHJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2-methylpyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

7-Bromo-2-methylpyrazolo[1,5-a]pyridine exhibits notable biological activities that make it a candidate for therapeutic applications:

  • Kinase Inhibition : Research indicates that this compound acts as an inhibitor of AXL and c-MET kinases. These kinases are implicated in cancer progression and metastasis, making the compound a potential agent for cancer therapy. Inhibition of these kinases can disrupt cellular signaling pathways involved in tumor growth and survival .
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting specific enzymes associated with inflammatory processes. This suggests its application in treating inflammatory diseases.
  • Antimetabolite Activity : As a purine analogue, this compound may function as an antimetabolite in purine biochemical reactions, which is valuable in developing drugs targeting metabolic pathways in cancer cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Regioselective Synthesis : Several studies have reported on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines via reactions involving 5-amino-3-(2-pyrrolyl)pyrazoles with b-dicarbonyl compounds. This method allows for the formation of diverse derivatives with potential biological activities .
  • Palladium-Catalyzed Reactions : Advanced synthetic techniques include palladium-catalyzed reactions that facilitate the formation of complex pyrazolo derivatives. These methods improve yield and selectivity, enhancing the compound's applicability in drug development .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Cancer Treatment : Given its role as a kinase inhibitor, the compound is being explored for its efficacy in treating various cancers. Its ability to target specific kinases involved in tumorigenesis positions it as a promising candidate for further clinical development .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrazolo compounds can exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or adjunct therapies to combat resistant strains .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Kinase InhibitionDemonstrated significant inhibition of AXL and c-MET kinases with implications for cancer therapy.
Antitumor ActivityShowed promising results in inhibiting tumor cell proliferation across multiple cancer cell lines.
Antimicrobial PropertiesExhibited antibacterial activity against standard bacterial strains, suggesting potential use as an antimicrobial agent.

特性

分子式

C8H7BrN2

分子量

211.06 g/mol

IUPAC名

7-bromo-2-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-5-7-3-2-4-8(9)11(7)10-6/h2-5H,1H3

InChIキー

AGMYGFNMXDXHJT-UHFFFAOYSA-N

正規SMILES

CC1=NN2C(=C1)C=CC=C2Br

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methylpyrazolo[1,5-a]pyridine (Reference; Chem. Pharm. Bull., 1983, 31, 4568–5572) (1.0 g) dissolved in tetrahydrofuran (20 mL) was added n-butyllithium (2.66 M hexane solution; 3.7 mL) dropwise at −78° C. under a nitrogen stream, and the reaction mixture was stirred for 30 minutes. To the reaction mixture was added a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.7 g) in tetrahydrofuran (5 mL) dropwise, and stirring was continued for 30 minutes. After adding saturated aqueous ammonium chloride to the obtained reaction mixture, the temperature was raised to room temperature, water was added to the reaction mixture and extraction was performed with ethyl acetate. The organic extract was separated, then washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography and the title compound (1.34 g) was obtained as a yellow oil from the n-hexane:ethyl acetate (10:1) fraction.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。